Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid
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Overview
Description
Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluoro-substituted phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material, (S)-2-amino-5-(3-fluorophenyl)pentanoic acid, is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Optimization of reaction conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.
Purification and quality control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Deprotected amino acid: Removal of the Fmoc group yields (S)-2-amino-5-(3-fluorophenyl)pentanoic acid.
Peptides: Coupling reactions result in the formation of peptides with the desired sequence.
Scientific Research Applications
Chemistry
Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to form peptides with high precision.
Biology
In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine
In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins or receptors, offering potential therapeutic benefits for various diseases.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also employed in the production of custom peptides for research and development purposes.
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(S)-3-amino-3-(3-fluorophenyl)propionic acid
- Fmoc-(S)-2-amino-4-(3-fluorophenyl)butanoic acid
- Fmoc-(S)-2-amino-6-(3-fluorophenyl)hexanoic acid
Uniqueness
Fmoc-(S)-2-amino-5-(3-fluorophenyl)pentanoic acid is unique due to its specific structure, which includes a fluoro-substituted phenyl ring and a pentanoic acid backbone. This structure imparts distinct chemical properties, such as increased stability and specific reactivity in peptide synthesis, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(3-fluorophenyl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4/c27-18-9-5-7-17(15-18)8-6-14-24(25(29)30)28-26(31)32-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,28,31)(H,29,30)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWGEYQPSUYSOD-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC(=CC=C4)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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